molecular formula C12H22O2 B1623556 (E)-Oct-2-enyl butyrate CAS No. 84642-60-4

(E)-Oct-2-enyl butyrate

Cat. No.: B1623556
CAS No.: 84642-60-4
M. Wt: 198.3 g/mol
InChI Key: GPINUUWEKPNDBB-CMDGGOBGSA-N
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Description

(E)-Oct-2-enyl butyrate is an ester compound with the molecular formula C₁₂H₂₂O₂. It is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry. This compound is often found in various fruits and is used to impart a fruity note in perfumes and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Oct-2-enyl butyrate can be synthesized through the esterification reaction between butanoic acid and (E)-oct-2-en-1-ol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butanoic acid+(E)-oct-2-en-1-olH2SO4(E)-Oct-2-enyl butyrate+H2O\text{Butanoic acid} + \text{(E)-oct-2-en-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butanoic acid+(E)-oct-2-en-1-olH2​SO4​​(E)-Oct-2-enyl butyrate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-Oct-2-enyl butyrate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Different esters or acids depending on the substituent used.

Scientific Research Applications

(E)-Oct-2-enyl butyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant-insect interactions due to its presence in fruit volatiles.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Widely used in the flavor and fragrance industry to impart fruity notes in products.

Mechanism of Action

The mechanism by which (E)-Oct-2-enyl butyrate exerts its effects involves its interaction with olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with microbial cell membranes, leading to disruption and antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Ethyl butyrate: Another ester with a fruity aroma but with a shorter carbon chain.

    Methyl butyrate: Similar in structure but with a methyl group instead of an octenyl group.

    Hexyl butyrate: Similar ester with a hexyl group, also used in flavors and fragrances.

Uniqueness: (E)-Oct-2-enyl butyrate is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct olfactory properties and reactivity compared to its shorter-chain counterparts.

Properties

IUPAC Name

[(E)-oct-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPINUUWEKPNDBB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020149
Record name (E)-Oct-2-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890-0.896
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

84642-60-4
Record name (2E)-2-Octen-1-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84642-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-yl butyrate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084642604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Oct-2-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-oct-2-enyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTEN-1-YL BUTYRATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY9P705GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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